Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
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Description
Scientific Research Applications
Application 1: Inhibition of Myeloperoxidase (MPO)
- Scientific Field : Pharmacology and Experimental Therapeutics .
- Summary of the Application : Aminopyridine 2 has been discovered as a potent mechanism-based inhibitor of MPO, a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states, including cardiovascular disease .
- Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
- Results or Outcomes : Aminopyridine 2 showed high oral bioavailability and inhibited MPO activity in vivo in a mouse model of peritonitis. It could effectively be administered as a food admixture, making it an important tool for assessing the relative importance of MPO in preclinical models of chronic inflammatory disease .
Application 2: Inhibition of Myeloperoxidase (MPO) in Inflammatory States
- Scientific Field : Biochemical Pharmacology .
- Summary of the Application : Aminopyridine 2 has been discovered as a potent inhibitor of MPO, a heme-containing peroxidase from phagocytic cells, which plays an important role in the innate immune response . Activated MPO leads to oxidative stress and tissue damage in many inflammatory states, including cardiovascular disease .
- Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in vitro across peroxidation, plasma and NETosis assays . It was also tested in vivo in three mouse models of inflammation .
- Results or Outcomes : Aminopyridine 2 showed good exposure, low clearance and high oral bioavailability in mice, rats and dogs . It resulted in a dose-dependent inhibition of MPO activity in three mouse models of inflammation .
Application 3: Inhibition of Myeloperoxidase (MPO) in Inflammatory States
- Scientific Field : Biochemical Pharmacology .
- Summary of the Application : Aminopyridine 2 has been discovered as a potent inhibitor of MPO, a heme-containing peroxidase from phagocytic cells, which plays an important role in the innate immune response . Activated MPO leads to oxidative stress and tissue damage in many inflammatory states, including cardiovascular disease .
- Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in vitro across peroxidation, plasma and NETosis assays . It was also tested in vivo in three mouse models of inflammation .
- Results or Outcomes : Aminopyridine 2 showed good exposure, low clearance and high oral bioavailability in mice, rats and dogs . It resulted in a dose-dependent inhibition of MPO activity in three mouse models of inflammation .
properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQDIMVXVHITJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718568 |
Source
|
Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
CAS RN |
1314987-71-7 |
Source
|
Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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